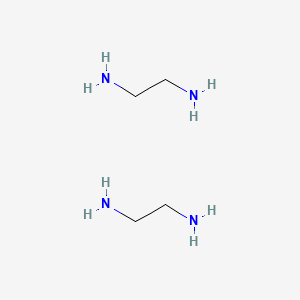
Diethylenetetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Diethylenetetramine is typically produced as a byproduct during the production of ethylenediamine from ethylene dichloride . The industrial production involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction mixture is then neutralized with a base, and the resulting free amines are separated by distillation .
Analyse Chemischer Reaktionen
Diethylenetetramine undergoes various chemical reactions, including:
N-Alkylation: It reacts with epoxide groups to form crosslinks, making it a common curing agent for epoxy resins.
Acylation: It reacts with fatty acids to form fatty amides or imidazolines, depending on the reaction conditions.
Complex Formation: In coordination chemistry, it acts as a tridentate ligand forming complexes with metals such as cobalt.
Common reagents used in these reactions include epoxides, fatty acids, and metal salts. The major products formed are crosslinked polymers, fatty amides, imidazolines, and metal complexes .
Wissenschaftliche Forschungsanwendungen
Diethylenetetramine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethylenetetramine involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the curing of epoxy resins where it forms crosslinks with epoxide groups, and in coordination chemistry where it acts as a ligand . The molecular targets and pathways involved include metal ions and epoxide groups .
Vergleich Mit ähnlichen Verbindungen
Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:
Ethylenediamine: Has similar chemical properties but is less effective as a curing agent for epoxy resins.
Triethylenetetramine: Also used as a curing agent and chelating agent but has a different molecular structure and reactivity.
Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .
Eigenschaften
CAS-Nummer |
1336-49-8 |
|---|---|
Molekularformel |
C4H16N4 |
Molekulargewicht |
120.20 g/mol |
IUPAC-Name |
ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |
InChI-Schlüssel |
DPRMFUAMSRXGDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















